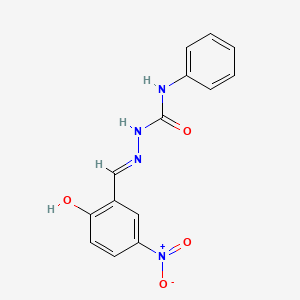

2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone

Beschreibung

2-Hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is a semicarbazone derivative characterized by a benzaldehyde core substituted with a hydroxyl group at position 2 and a nitro group at position 3. The semicarbazone moiety (–NH–C(=O)–NH–Ph) is attached to the aldehyde carbon, forming a conjugated system. This compound’s structure is influenced by the electron-withdrawing nitro group, which enhances the acidity of the hydroxyl group, promoting intermolecular hydrogen bonding .

Eigenschaften

IUPAC Name |

1-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c19-13-7-6-12(18(21)22)8-10(13)9-15-17-14(20)16-11-4-2-1-3-5-11/h1-9,19H,(H2,16,17,20)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGGWSNMOYBZBJ-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with N-phenylsemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Analyse Chemischer Reaktionen

Types of Reactions

2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro and hydroxyl derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted semicarbazones with various functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with phenylsemicarbazide in an appropriate solvent, often under reflux conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy, which confirm the formation of the desired semicarbazone structure.

Biological Applications

Antimicrobial Activity

Studies have demonstrated that semicarbazones, including 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone, exhibit significant antimicrobial properties. They have been tested against a range of pathogens, including bacteria and fungi. For example, metal complexes derived from this semicarbazone have shown enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research indicates that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 breast cancer cells. The mechanism involves inducing apoptosis through various pathways, making it a candidate for further pharmacological studies .

Coordination Chemistry

2-Hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone acts as a bidentate ligand in coordination chemistry. It forms stable complexes with transition metals, which are of interest for their catalytic properties and biological activities. These metal complexes have been studied for their roles in catalysis and as potential therapeutic agents .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Reference |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Int. J. Scientific Technology Res., 2014 |

| Anticancer | MCF-7 breast cancer cell line | J. Inorg. Biochem., 2005 |

| Antifungal | Candida albicans, Aspergillus niger | J. Coord. Chem., 2009 |

Material Science Applications

In addition to biological applications, this compound is utilized in material science for its properties as a dye and in polymer chemistry. The ability to form stable complexes allows it to be used in creating materials with specific optical or electronic properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of metal complexes derived from 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone against various bacterial strains. The results indicated that certain metal derivatives exhibited significantly higher activity compared to the free ligand, highlighting the importance of metal coordination in enhancing biological activity .

Case Study 2: Anticancer Potential

Research focused on the anticancer potential of this semicarbazone derivative revealed that it could induce apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting its potential as a lead compound for cancer therapy .

Wirkmechanismus

The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The nitro group plays a crucial role in the compound’s reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Hydrogen Bonding Networks :

- The nitro group’s position critically determines hydrogen-bonding patterns. In 2-hydroxy-5-nitrobenzaldehyde derivatives, intermolecular O–H⋯O/N–H⋯O bonds dominate, while thiosemicarbazones favor S-mediated interactions .

- Planarity in these compounds facilitates π-π stacking, enhancing thermal stability and crystallinity .

Substituent Effects :

- Nitro Group : Increases acidity and polarizability, improving biological activity and crystal packing efficiency .

- Phenyl vs. Furan Rings : Benzaldehyde derivatives exhibit higher melting points and solubility in organic solvents compared to furan-based analogues .

Biological Efficacy: Semicarbazones with –NO₂ and –OH groups show dual functionality: metal chelation (for antitumor effects) and hydrogen bonding (for enzyme inhibition) .

Biologische Aktivität

2-Hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure

The compound is characterized by a semicarbazone functional group, which is known for its ability to form metal complexes and interact with biological macromolecules. The molecular formula is , and its structure includes a hydroxyl group, a nitro group, and a phenyl ring, contributing to its biological activity.

Antimicrobial Activity

Research has indicated that compounds derived from 2-hydroxy-5-nitrobenzaldehyde exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity against various pathogens:

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Candida albicans | 12 | |

| Bacillus subtilis | 20 |

The results suggest that the compound demonstrates broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been explored in various studies. It has shown cytotoxic effects on different cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Effectiveness | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 25 | High | |

| HCT-116 (Colon Cancer) | 30 | Moderate | |

| SGC7901 (Gastric Cancer) | 20 | High |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, indicating its potential as an anticancer therapeutic.

The biological activity of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone can be attributed to several mechanisms:

- DNA Intercalation : Studies have shown that metal complexes of semicarbazones can intercalate into DNA, affecting replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells .

- Enzyme Inhibition : It has been reported to inhibit certain enzymes like acetylcholinesterase (AChE), which may contribute to its neuroprotective effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of 2-hydroxy-5-nitrobenzaldehyde against clinical isolates. The results indicated that modifications in the structure significantly enhanced antibacterial activity, particularly against resistant strains .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that the compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.